3,4,5-Trifluorobenzoyl chloride
Overview
Description
3,4,5-Trifluorobenzoyl chloride is an organic compound with the molecular formula C7H2ClF3O. It is characterized by the presence of three fluorine atoms attached to a benzoyl chloride moiety. This compound is a colorless to pale yellow liquid and is known for its reactivity and utility in organic synthesis .
Preparation Methods
3,4,5-Trifluorobenzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3,4,5-trifluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
C7H3F3COOH+SOCl2→C7H2ClF3COCl+SO2+HCl
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity .
Chemical Reactions Analysis
3,4,5-Trifluorobenzoyl chloride is a versatile reagent in organic chemistry, undergoing various types of reactions:
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Substitution Reactions: : It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. For example:
C7H2ClF3COCl+RNH2→C7H2F3CONHR+HCl
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Hydrolysis: : In the presence of water, it hydrolyzes to form 3,4,5-trifluorobenzoic acid:
C7H2ClF3COCl+H2O→C7H3F3COOH+HCl
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Friedel-Crafts Acylation: : It can be used in Friedel-Crafts acylation reactions to introduce the 3,4,5-trifluorobenzoyl group into aromatic compounds .
Scientific Research Applications
3,4,5-Trifluorobenzoyl chloride has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals .
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Biology: : In biological research, it is employed in the modification of biomolecules to study their structure and function. For instance, it can be used to label proteins and peptides .
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Medicine: : The compound is utilized in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability .
Mechanism of Action
The mechanism of action of 3,4,5-trifluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. This reaction mechanism is facilitated by the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
3,4,5-Trifluorobenzoyl chloride can be compared with other fluorinated benzoyl chlorides, such as:
2,4,5-Trifluorobenzoyl chloride: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
2,3,4,5-Tetrafluorobenzoyl chloride: Contains an additional fluorine atom, which can further enhance its electrophilicity and reactivity.
4-(Trifluoromethyl)benzoyl chloride: Features a trifluoromethyl group instead of individual fluorine atoms, affecting its chemical behavior and uses.
The unique positioning of the fluorine atoms in this compound imparts specific electronic and steric properties, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
3,4,5-trifluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNCQNKZIQTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938991 | |
Record name | 3,4,5-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177787-26-7, 17787-26-7 | |
Record name | 3,4,5-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trifluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-Trifluorobenzoylchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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